2-(But-2-in-1-yl)-6-methyl-2,3-dihydropyridazin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

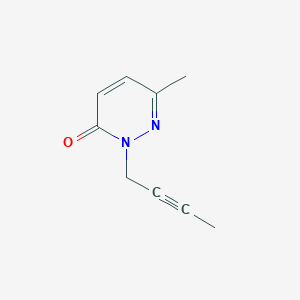

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position and a methyl group at the 6-position

Wissenschaftliche Forschungsanwendungen

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

A structurally similar compound,(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is known to inhibit Dipeptidyl Peptidase-4 (DPP-4) with superior potency and longer duration of action compared to other DPP-4 inhibitors . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .

Mode of Action

If we consider the similar compound bi 1356, it inhibits dpp-4 activity in vitro with an ic50 of approximately 1 nm . This inhibition is competitive, and the calculated koff rate for BI 1356 is 3.0 × 10 –5 /s .

Biochemical Pathways

The inhibition of dpp-4 by similar compounds like bi 1356 leads to increased levels of incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release . This helps to regulate blood glucose levels.

Pharmacokinetics

For the similar compound bi 1356, fecal excretion is the dominant excretion pathway, accounting for 847% (po) and 582% (iv) of the dose . Renal excretion accounts for 5.4% (p.o.) and 30.8% (i.v.) of the dose . Unchanged BI 1356 is the most abundant radioactive species in all matrices investigated .

Result of Action

The inhibition of dpp-4 by similar compounds leads to increased levels of incretin hormones, enhancing insulin secretion and inhibiting glucagon release . This helps to regulate blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes.

Action Environment

It’s known that impurities in active pharmaceutical ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridazinones with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(But-2-yn-1-yl)-6-methylpyridazin-3-one: Similar structure but lacks the dihydro component.

2-(But-2-yn-1-yl)-6-methyl-1,2,4-triazole: Contains a triazole ring instead of a pyridazinone ring.

2-(But-2-yn-1-yl)-6-methylimidazole: Features an imidazole ring.

Uniqueness

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both a but-2-yn-1-yl group and a methyl group on the pyridazinone ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, with a focus on its applications in medicinal chemistry.

The synthesis of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of specific precursors. A common method includes the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone under reflux conditions in a solvent like ethanol or methanol. The product is purified through recrystallization or chromatography .

Chemical Structure:

The compound features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position and a methyl group at the 6-position. This unique structural configuration contributes to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(But-2-yn-1-yl)-6-methylpyridazin-3-one |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1865530-52-4 |

Antimicrobial Properties

Research indicates that 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are critical for tumor growth and survival .

Case Study:

A study conducted on the effects of this compound on human breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Other Biological Activities

In addition to antimicrobial and anticancer effects, there is emerging evidence suggesting potential anti-inflammatory and analgesic properties. Animal models have shown that treatment with this compound can reduce inflammation markers and alleviate pain responses, warranting further investigation into its therapeutic applications.

Research Findings

Recent research has highlighted the compound's unique structural features that contribute to its biological activity:

-

Structure–Activity Relationship (SAR):

- Modifications in the substituents on the pyridazinone ring significantly affect biological potency.

- The presence of electron-withdrawing groups enhances activity against certain bacterial strains.

- Mechanistic Studies:

Eigenschaften

IUPAC Name |

2-but-2-ynyl-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRVYQACEQAWGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)C=CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.